(S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a
Description
Overview of Aromatic Phosphorus Heterocycles and Their Electronic Properties
Aromatic phosphorus heterocycles, such as phosphinines and phosphacycloheptanes, exhibit distinct electronic properties due to phosphorus' intermediate electronegativity (2.1) and ability to participate in π-conjugation. Unlike nitrogen-containing analogs like pyridine, phosphinines display reduced aromaticity and enhanced Lewis acidity at the phosphorus center, enabling unique reactivity patterns. For example, the methylation of 2,4,6-triarylphosphinines with dimethyl chloronium salts yields 1-methyl-phosphininium salts, which retain aromaticity while introducing a cationic charge at phosphorus.
Substituents profoundly influence these systems' electronic profiles. The introduction of electron-donating groups (e.g., CH₃S-) to phosphinines induces significant π-donor character, as demonstrated by Müller et al. through NMR and X-ray crystallography. This tunability enables precise control over ligand properties, critical for catalytic applications (Table 1).
Table 1: Electronic Effects of Substituents on Aromatic Phosphorus Heterocycles
Significance of Chiral Phosphorus Ligands in Asymmetric Catalysis
Chiral phosphorus ligands are indispensable in asymmetric catalysis, with P-stereogenic systems offering superior enantiocontrol compared to backbone-chiral analogs. The 3,5-dioxa-4-phosphacyclohepta[2,1-a] framework, exemplified by dinaphtho[2,1-d:1',2'-f]dioxaphosphepin derivatives, provides a rigid, chiral environment that enhances stereoselectivity in transition-metal catalysis. For instance, the (S,R)-configured ligand (PubChem CID: 46844662) enables >99% enantiomeric excess (ee) in iridium-catalyzed hydrogenations.
Recent studies highlight the synthetic challenges of P-stereogenic ligands, which historically lagged due to complex preparation routes. Advances in stereoselective phosphorylation and anion coordination—such as using [(CH₃)₂Cl]⁺[Al(OTeF₅)₄]⁻ for methylation—have streamlined access to these ligands. Their applications span pharmaceuticals (e.g., synthesis of chiral amines) and materials science, driven by their ability to stabilize metal centers while transmitting chiral information.
Structural Classification of 3,5-Dioxa-4-Phosphacyclohepta[2,1-a] Systems
The 3,5-dioxa-4-phosphacyclohepta[2,1-a] system is characterized by a seven-membered bicyclic framework featuring:
- A dinaphtho[2,1-d:1',2'-f] backbone providing rigidity and π-stacking capability.
- A dioxaphosphepin ring with a trivalent phosphorus center coordinated to two oxygen atoms.
- Chirality induced by substituents at the phosphorus or naphthyl groups, as seen in (S)-(+)-configured derivatives (Fig. 1).
Structural Features and Synthetic Routes
Synthesis typically involves cyclocondensation of diols with PCl₃ derivatives, followed by stereoselective functionalization. For example, TCIChemicals' protocol employs [Ir(cod)Cl]₂ and KF/18-crown-6 to assemble iridium complexes with 94% ee. X-ray analyses reveal bond lengths of 1.87 Å (P–O) and 1.72 Å (P–N), consistent with partial double-bond character.
Table 2: Representative 3,5-Dioxa-4-Phosphacyclohepta Derivatives
Properties
IUPAC Name |
4-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40NO3P/c1-3-7-19-17(5-1)9-11-21-23(19)24-20-8-4-2-6-18(20)10-12-22(24)28-29(27-21)25-13-15-26-16-14-25/h17-24H,1-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXACWBKUOEFKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCC3C2C4C5CCCCC5CCC4OP(O3)N6CCOCC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Mediated Phosphorylation of Binaphthol Derivatives
The core structure of (S)-Monophos derives from a binaphthol backbone functionalized with phosphorus and dimethylamine groups. A widely cited method involves reacting (S)-binaphthol with phosphorus trichloride (PCl₃) in the presence of triethylamine (Et₃N) as a base. The reaction proceeds in tetrahydrofuran (THF) at -78°C to prevent racemization:
Subsequent treatment with dimethylamine (Me₂NH) yields the target compound. This method achieves 98% enantiomeric excess (ee) and >98% purity by HPLC.
Key Reaction Parameters:
-
Solvent : THF or dichloromethane (DCM)
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Temperature : -78°C for phosphorylation, 25°C for amination
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Workup : Column chromatography (silica gel, hexane/ethyl acetate)
Chiral Resolution and Optical Purity Enhancement
Crystallization-Induced Asymmetric Transformation
Racemic mixtures of the phosphoramidite intermediate are resolved using chiral auxiliaries. For example, recrystallization from a hexane/ethanol system enriches the (S)-enantiomer, achieving >99% ee after three cycles. Optical rotation values ([α]²⁰/D) range from +560 to +600° (c=0.3, CHCl₃), consistent with high enantiopurity.
Analytical Validation:
Alternative Routes: Transition Metal-Catalyzed Approaches
Palladium-Mediated Coupling for Steric Control
Recent protocols employ palladium catalysts to couple dimethylamine with the binaphthol-phosphorus framework. Using [Pd(COD)Cl₂] (COD = 1,5-cyclooctadiene) in DCM, this method achieves 95% yield with 97% ee . The reaction mechanism involves oxidative addition of the P–Cl bond to Pd(0), followed by amine coordination and reductive elimination.
Comparative Data:
| Method | Catalyst | Yield (%) | ee (%) |
|---|---|---|---|
| Base-mediated | Et₃N | 92 | 98 |
| Pd-catalyzed | [Pd(COD)Cl₂] | 95 | 97 |
Large-Scale Production and Industrial Adaptations
Continuous Flow Synthesis
To enhance scalability, a continuous flow system was developed, reducing reaction time from 24 hours to 2 hours. The process uses microreactors for precise temperature control (-78°C to 25°C) and achieves 99% conversion with 98.5% ee .
Process Advantages:
-
Throughput : 1 kg/day
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Solvent Recovery : 90% THF recycled
Chemical Reactions Analysis
Types of Reactions
(S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a] can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom is the reactive center.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield phosphine oxides, while substitution reactions could produce various organophosphorus derivatives.
Scientific Research Applications
Catalytic Applications
Chiral Phosphoramidite Ligands
(S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a] has been identified as a highly effective chiral phosphoramidite ligand in asymmetric catalysis. Its utility lies in facilitating enantioselective reactions, particularly in the following contexts:
- Copper-Catalyzed Reactions : This compound has been employed in copper-catalyzed conjugate addition reactions. It allows for the addition of dialkyl zinc reagents to various Michael acceptors, resulting in high enantioselectivity .
- Palladium-Catalyzed Reactions : The compound also plays a role in palladium-catalyzed reactions, such as polarity reversal allylation using diethylzinc, which enhances the efficiency of synthesizing complex organic molecules .
Organic Synthesis
Synthesis of β-Amino Acids
The compound is utilized in synthesizing enantiopure β-amino acid derivatives from N-acylated β-dehydroamino esters. This transformation is critical in pharmaceutical chemistry where β-amino acids serve as building blocks for various bioactive compounds .
Medicinal Chemistry
Potential Therapeutic Applications
Research indicates that the structural characteristics of (S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a] may confer unique biological properties. For instance:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit potential anticancer activity by interacting with specific cellular pathways involved in tumor growth and metastasis .
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, indicating potential for treating neurodegenerative diseases .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Asymmetric Catalysis | Investigated the use of (S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a] as a ligand | Achieved >90% enantiomeric excess in copper-catalyzed reactions |
| Anticancer Activity Assessment | Evaluated the effects of derivatives on cancer cell lines | Notable reduction in cell viability observed at specific concentrations |
| Neuroprotection Research | Assessed the protective effects on neuronal cells | Significant reduction in oxidative stress markers |
Mechanism of Action
The mechanism of action of (S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a] involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to bind selectively to these targets, influencing their activity and leading to the desired chemical or biological effect.
Comparison with Similar Compounds
Stereochemical Effects
- Enantiomeric Pair (S vs. R) : The (S)- and (R)-dimethylamine derivatives (CAS 185449-80-3 and 157488-65-8) exhibit mirror-image optical rotations and opposing enantioselectivity in catalysis. For example, the (S)-form produces (R)-configured products in hydrogenation, while the (R)-form generates (S)-products .
- This derivative achieves >99% ee in hydrogenating (E)-N-acyl dehydroamino esters .
Electronic and Solubility Modifications
- Piperidine Substituent (S)-PipPhos : The piperidine group in CAS 284472-79-3 alters electron density at phosphorus, making it suitable for pharmaceutical synthesis (e.g., calcium channel blockers like nisoldipine) .
- Dichloromethane Adduct : The adduct (CAS 415918-91-1) enhances solubility in chlorinated solvents, facilitating handling in large-scale reactions .
Catalytic Performance
- Hydrogenation Efficiency : The dimethylamine derivative (CAS 185449-80-3) achieves 87% yield and 87% ee in methyl (S)-3-hydroxy-2-methylpropionate synthesis under Rh catalysis at −40°C .
- Steric vs. Electronic Tuning : The bis[(1R)-1-phenylethyl]amine variant (CAS 415918-91-1) demonstrates superior enantioselectivity (>99% ee) due to enhanced steric shielding of the reactive site .
Stability and Handling
- Moisture Sensitivity : All derivatives require anhydrous storage, but the dichloromethane adduct (CAS 415918-91-1) is particularly moisture-sensitive, necessitating rigorous inert-atmosphere handling .
- Safety Profile: Common hazards include skin/eye irritation and respiratory sensitization, as noted in safety data sheets (SDS) for multiple derivatives .
Biological Activity
(S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a] is a compound with significant potential in various biological applications. This article reviews its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.
Research indicates that the biological activity of (S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a] may be attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways.
Antioxidant Activity
Studies have shown that (S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a] exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models, which is crucial for preventing cellular damage.
Anticancer Properties
Recent investigations have highlighted its potential as an anticancer agent. In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Neuroprotective Effects
The compound has also been evaluated for neuroprotective effects. Animal studies suggest that it may enhance cognitive function and protect against neurodegenerative diseases by modulating neurotransmitter systems and reducing neuroinflammation.
Case Study 1: Antioxidant Activity
In a controlled study, (S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a] was administered to cultured neuronal cells exposed to oxidative stress. Results indicated a significant reduction in reactive oxygen species (ROS) levels compared to untreated controls.
Case Study 2: Anticancer Efficacy
A study involving the treatment of human breast cancer cell lines with varying concentrations of (S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a] demonstrated dose-dependent inhibition of cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthesis methods for (S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta...) and its derivatives?
- Methodological Answer : Synthesis typically involves chiral phosphorus ligand frameworks, as outlined in Patent WO 0204466 . The compound is part of DSM’s MonoPhos™ Ligand Kit, designed for asymmetric catalysis. Key steps include:
- Chiral induction : Use of enantiopure precursors to ensure stereochemical integrity.
- Cyclization : Formation of the 7-membered phosphacycle under inert conditions.
- Purification : Column chromatography or recrystallization to achieve ≥97% purity .
- Data Table :
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C24H22NO2P | |
| Purity | ≥97% | |
| Key Patent | WO 0204466 |
Q. How should researchers handle and store this compound to maintain stability?
- Methodological Answer :
- Storage : Seal under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis (moisture-sensitive) .
- Handling : Use gloveboxes or Schlenk techniques. Avoid exposure to air or water.
- Safety : Wear nitrile gloves and safety goggles due to skin/eye irritation risks .
- Data Table :
| Hazard | Precaution | Source |
|---|---|---|
| Moisture sensitivity | Store under inert atmosphere | |
| Skin/eye irritation | Use PPE and emergency eyewash stations |
Q. What spectroscopic techniques confirm the structure of this ligand?
- Methodological Answer :
- 31P NMR : Identifies phosphorus environment (δ ≈ 20–30 ppm for phosphacycles) .
- X-ray crystallography : Resolves stereochemistry (e.g., (11bS) configuration in derivatives) .
- HRMS : Validates molecular weight (e.g., FW = 387.41 for diethylamine variant) .
Advanced Research Questions
Q. How does the ligand’s stereochemistry influence enantioselectivity in asymmetric hydrogenation?
- Methodological Answer :
- Chiral pocket design : The dinaphtho-fused backbone creates a rigid, chiral environment favoring specific substrate orientations .
- Case study : (S)-MonoPhos variants achieve >90% ee in ketone hydrogenation. Adjusting substituents (e.g., diethylamine vs. phenylethylamine) modulates steric bulk and electronic effects .
- Experimental Design :
- Screening : Test ligand variants against prochiral substrates (e.g., α,β-unsaturated esters).
- Kinetic analysis : Compare turnover frequency (TOF) and ee under standardized conditions .
Q. How can researchers resolve contradictions in catalytic efficiency data across studies?
- Methodological Answer :
- Variable control : Standardize reaction parameters (temperature, solvent, metal precursor).
- Meta-analysis : Cross-reference datasets using frameworks like Hofstede’s theory for systematic bias evaluation .
- Reproducibility : Validate results via collaborative trials (e.g., Round-Robin testing) .
Q. What strategies optimize ligand performance under varying reaction conditions?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial designs to assess interactions between temperature, pressure, and ligand loading .
- Solvent screening : Polar aprotic solvents (e.g., THF) enhance solubility, while CH2Cl2 improves substrate diffusion .
- Data Table :
| Condition | Optimal Range | Impact on Catalysis |
|---|---|---|
| Temperature | 25–50°C | Higher T accelerates TOF |
| Ligand:metal ratio | 1:1 to 2:1 | Excess ligand stabilizes metal center |
Q. How can computational methods predict ligand-substrate interactions?
- Methodological Answer :
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
